4-Fluoro-3-nitrobenzotrifluoride

Catalog No.
S703363
CAS No.
367-86-2
M.F
C7H3F4NO2
M. Wt
209.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-nitrobenzotrifluoride

CAS Number

367-86-2

Product Name

4-Fluoro-3-nitrobenzotrifluoride

IUPAC Name

1-fluoro-2-nitro-4-(trifluoromethyl)benzene

Molecular Formula

C7H3F4NO2

Molecular Weight

209.1 g/mol

InChI

InChI=1S/C7H3F4NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H

InChI Key

HLDFCCHSOZWKAA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])F

Synonyms

1-Fluoro-2-nitro-4-trifluoromethylbenzene; 2-Fluoro-5-(trifluoromethyl)nitrobenzene; 2-Fluoro-5-trifluoromethyl-1-nitrobenzene; 2-Nitro-4-(trifluoromethyl)fluorobenzene; 3-Nitro-4-fluorobenzotrifluoride; 4-Fluoro-3-nitrobenzofluoride; 4-Trifluorometh

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])F

Pre-column derivatization technique for HPLC with UV/VIS spectrophotometric detection of polyamines:

-Fluoro-3-nitrobenzotrifluoride (FNBT) has been employed as a derivatization reagent in the pre-column derivatization technique for High-Performance Liquid Chromatography (HPLC) with UV/VIS spectrophotometric detection of polyamines, which are organic compounds containing multiple amine functional groups. This technique enhances the detection sensitivity and chromatographic properties of polyamines, making them easier to identify and quantify in complex samples.

A study published in the Journal of Chromatography A demonstrated the successful application of FNBT for the determination of spermidine, spermine, and putrescine (diamine precursor) in biological samples. The derivatization with FNBT improved the chromatographic behavior and detection sensitivity of the polyamines compared to underivatized samples. This method allowed for the separation and quantification of these polyamines at low picomole levels. []

Synthesis of other functional molecules:

-Fluoro-3-nitrobenzotrifluoride has also been utilized as a building block in the synthesis of various functional molecules, including:

  • 2-nitro-4-trifluoromethylphenylhydrazine: This compound finds application as a derivatization reagent for carbonyl compounds. []
  • Derivatization reagents for 1,2-diol compounds and oxo-steroids: FNBT serves as a precursor for the synthesis of [3-(2-nitro-4-trifluoromethylphenyl)aminophenyl]dihydroxyborane, which acts as a derivatization reagent for 1,2-diol compounds and oxo-steroids. This derivatization method enhances the detection sensitivity and selectivity of these compounds during analysis using techniques like HPLC and mass spectrometry. [, ]

4-Fluoro-3-nitrobenzotrifluoride (FNBT) is an aromatic organic compound with the chemical formula C7H3F4NO2. It is a derivative of nitrobenzene, where a fluorine atom is introduced at the 4th position and a trifluoromethyl group (CF3) is attached at the 1st position (also denoted as alpha position) [, ]. FNBT finds application in scientific research primarily as a derivatization reagent for High-Performance Liquid Chromatography (HPLC) analysis [].


Molecular Structure Analysis

FNBT possesses a benzene ring structure with several key features:

  • Electron-withdrawing groups: The presence of both a nitro group (NO2) and a trifluoromethyl group (CF3) attached to the ring significantly withdraws electron density from the molecule. This makes the ring less reactive towards electrophilic aromatic substitution reactions [].
  • Fluorine substitution: The fluorine atom at the 4th position slightly increases the electron-withdrawing character of the ring compared to an unsubstituted benzene but to a lesser extent compared to the trifluoromethyl group [].

Chemical Reactions Analysis

The exact mechanism of this derivatization reaction is not explicitly documented but likely involves nucleophilic substitution where the amine group displaces the fluorine atom.


Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid or solid at room temperature due to the presence of aromatic and fluorine-containing groups [].
  • Melting point and boiling point: Expected to be relatively high due to the combined effect of intermolecular forces like dipole-dipole interactions and London dispersion forces.
  • Solubility: Likely soluble in organic solvents like dichloromethane, chloroform, and acetone due to the aromatic character. Solubility in water is expected to be low due to the presence of polar NO2 and CF3 groups.
  • Stability: The C-F bonds and the aromatic ring structure suggest good chemical stability. However, the nitro group might be susceptible to reduction under strong reducing conditions [].

FNBT does not have a known biological function. Its primary application lies in derivatizing primary and secondary amines during HPLC analysis. The derivatization reaction increases the volatility and detection sensitivity of amines, allowing for their easier separation and identification [].

  • Fluorinated compound: Aryl fluorides can be irritating to the skin, eyes, and respiratory system. Proper handling procedures using personal protective equipment like gloves, safety glasses, and fume hoods are recommended [].
  • Nitro compound: Nitro groups can be explosive under certain conditions. While FNBT's structure suggests lower explosivity compared to some other nitroaromatics, caution should still be exercised during handling [].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (87.5%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (10.42%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.42%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (85.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

367-86-2

Wikipedia

4-Fluoro-3-nitrobenzotrifluoride

Dates

Modify: 2023-08-15

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